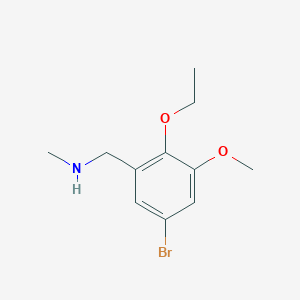
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine, also known as BRO-3-MEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzylamines and is commonly used in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in cellular processes. This inhibition may lead to the disruption of cell growth and division, making it a potential target for cancer research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it has cytotoxic effects on certain cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine in lab experiments is its high purity and yield. This makes it an ideal starting material for the synthesis of other compounds. Additionally, its potential applications in cancer research make it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and use appropriate safety precautions.
Orientations Futures
There are several future directions for research involving N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. One potential area of research is in the development of new cancer drugs. This compound has shown promising results in vitro, making it a potential candidate for further study. Additionally, research could be conducted to better understand the mechanism of action of this compound. This could lead to the development of more targeted and effective cancer therapies. Finally, research could be conducted to explore the potential applications of this compound in other fields, such as antifungal and antibacterial agents.
Conclusion:
In conclusion, this compound is a valuable compound in the field of scientific research. Its potential applications in the synthesis of other compounds and cancer research make it a valuable tool for studying cellular processes. While its mechanism of action is not well understood, its biochemical and physiological effects have been well documented. Future research in this area could lead to the development of new cancer therapies and other bioactive compounds.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine involves several steps. The starting material is 5-bromo-2-ethoxy-3-methoxybenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form this compound. This synthesis method has been optimized in recent years, resulting in high yields and purity of the final product.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been used in several scientific research studies due to its potential applications in various fields. One of the primary uses of this compound is in the synthesis of other chemical compounds. It has been used as a precursor in the synthesis of several benzylamines and other bioactive compounds. This compound has also been used in the development of new drugs, particularly in the field of cancer research.
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3 |
Clé InChI |
DQLXWDXRUZPASL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)


![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)